molecular formula C20H27NO3 B1206195 N-Desethyloxybutynin CAS No. 80976-67-6

N-Desethyloxybutynin

Cat. No. B1206195
CAS RN: 80976-67-6
M. Wt: 329.4 g/mol
InChI Key: SNIBJKHIKIIGPR-UHFFFAOYSA-N
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Patent
US06432446B1

Procedure details

by standard esterification technique, reacting cyclohexylphenyl glycolic acid with 4-ethylamino-2-butynyl chloride to produce 4-ethylamino-2-butynyl cyclohexylphenyl-glycolate (DEO).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-ethylamino-2-butynyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([C:7]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)([OH:11])[C:8]([OH:10])=[O:9])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH2:18]([NH:20][CH2:21][C:22]#[C:23][CH2:24]Cl)[CH3:19]>>[CH:12]1([C:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)([OH:11])[C:8]([O:10][CH2:24][C:23]#[C:22][CH2:21][NH:20][CH2:18][CH3:19])=[O:9])[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)C(C(=O)O)(O)C1=CC=CC=C1
Step Two
Name
4-ethylamino-2-butynyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)NCC#CCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)C(C(=O)OCC#CCNCC)(O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06432446B1

Procedure details

by standard esterification technique, reacting cyclohexylphenyl glycolic acid with 4-ethylamino-2-butynyl chloride to produce 4-ethylamino-2-butynyl cyclohexylphenyl-glycolate (DEO).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-ethylamino-2-butynyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([C:7]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)([OH:11])[C:8]([OH:10])=[O:9])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH2:18]([NH:20][CH2:21][C:22]#[C:23][CH2:24]Cl)[CH3:19]>>[CH:12]1([C:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)([OH:11])[C:8]([O:10][CH2:24][C:23]#[C:22][CH2:21][NH:20][CH2:18][CH3:19])=[O:9])[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)C(C(=O)O)(O)C1=CC=CC=C1
Step Two
Name
4-ethylamino-2-butynyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)NCC#CCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)C(C(=O)OCC#CCNCC)(O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.